7-Chloro-8-fluoroisoquinolin-3-amine (C$${10}$$H$${7}$$ClF$${2}$$N$${2}$$) belongs to the isoquinoline family, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. The compound’s molecular architecture features:
The compound’s planar structure allows for π-π stacking interactions with aromatic residues in proteins, while its halogen substituents modulate solubility and metabolic stability. Computational models predict a melting point range of 145–160°C and a logP value of 2.8, indicating moderate hydrophobicity suitable for oral bioavailability.
| Property | Value/Rationale |
|---|---|
| Molecular Weight | 228.63 g/mol |
| Halogen Effects | Cl (electrophilic), F (polar covalent) |
| Hydrogen Bond Acceptors | 3 (amine, two halogens) |
| Topological Polar Surface | 45 Ų |
Isoquinoline derivatives have been investigated since the early 20th century, with initial interest in their natural occurrence in alkaloids like papaverine. The introduction of halogen substituents began in the 1980s to improve pharmacokinetic profiles. For example:
7-Chloro-8-fluoroisoquinolin-3-amine emerged in the 2010s as part of efforts to develop dual-halogenated scaffolds for multitarget therapies. Its synthesis typically involves Friedländer annulation followed by halogenation, as described in recent patents.
This compound addresses two critical challenges in drug design:
Ongoing research explores its applicability in:
Key approaches for constructing the isoquinoline core include:
Critical halogenation steps involve:
| Halogenation Step | Reagent/Conditions | Position Modified | Yield (%) |
|---|---|---|---|
| Iodination | ICl, 0°C, CH₂Cl₂ | C7 | 75 |
| Fluorination | NaNO₂/HF | C3 | 81 |
¹³C NMR spectroscopy distinguishes substituent effects:
X-ray structures of related compounds (e.g., 4a in [4]) reveal:
Key fragmentation pathways include:
Predicted tautomeric forms:
The molecular structure of 7-Chloro-8-fluoroisoquinolin-3-amine comprises an isoquinoline backbone with strategic halogen substitution at positions 7 and 8, along with an amino group at position 3. Based on structural similarity analysis with related halogenated isoquinoline compounds, the molecular formula is C₉H₆ClFN₂, yielding a molecular weight of approximately 212.6 g/mol [1] [2].
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₆ClFN₂ |
| Molecular Weight | 212.6 g/mol |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 0 |
| Topological Polar Surface Area | 38.91 Ų |
The compound exhibits characteristic properties of halogenated isoquinoline derivatives, with the presence of electronegative chlorine and fluorine atoms significantly influencing its electronic distribution. The logarithmic partition coefficient (LogP) for structurally similar compounds ranges from 2.5 to 3.5, indicating moderate lipophilicity [1] [2].
Density functional theory calculations on related halogenated isoquinoline compounds provide insight into the electronic structure of 7-Chloro-8-fluoroisoquinolin-3-amine. Studies utilizing B3LYP/6-311G(d,p), CAM-B3LYP/6-311G(d,p), and M06-2X/6-311G(d,p) levels of theory have established reliable computational methods for quinoline and isoquinoline derivatives [3] [4] [5].
Theoretical calculations on analogous compounds demonstrate that halogen substitution patterns significantly affect molecular orbital energies and charge distribution. The presence of chlorine at position 7 and fluorine at position 8 creates an electron-deficient aromatic system, with natural bond orbital analysis revealing electron-withdrawing effects that stabilize the molecular framework [3] [4].
The frontier molecular orbital characteristics can be inferred from studies on similar halogenated quinoline derivatives. The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap typically ranges from 4.5 to 5.2 eV for such systems, indicating moderate reactivity and potential for electronic transitions in the visible-ultraviolet region [6] [5].
The molecular electrostatic potential surface analysis of related compounds shows that the nitrogen atoms represent the most nucleophilic sites, while carbon atoms adjacent to halogen substituents exhibit enhanced electrophilic character. This electronic distribution pattern influences both chemical reactivity and intermolecular interactions [3] [5].
The solubility characteristics of 7-Chloro-8-fluoroisoquinolin-3-amine are primarily governed by the balance between polar amino functionality and the lipophilic halogenated aromatic system. Comparative analysis with structurally related compounds provides insights into its solubility behavior across different media.
Based on structural analogy with halogenated isoquinoline derivatives, 7-Chloro-8-fluoroisoquinolin-3-amine is expected to exhibit limited water solubility. The presence of electron-withdrawing halogen substituents reduces the basicity of the isoquinoline nitrogen, thereby decreasing protonation potential and subsequent aqueous solubility [7] .
Related chloroquinoline compounds demonstrate insolubility in water but readily dissolve in polar organic solvents [7]. The amino group at position 3 provides some hydrophilic character, potentially enhancing aqueous solubility compared to non-aminated analogs.
The compound is anticipated to show good solubility in polar aprotic solvents based on the solubility profile of related halogenated quinoline derivatives. Expected solubility patterns include:
| Solvent Category | Expected Solubility |
|---|---|
| Dimethyl sulfoxide | High |
| Dimethylformamide | High |
| Ethanol | Moderate to High |
| Chloroform | Moderate to High |
| Diethyl ether | Moderate |
| Water | Low |
The octanol-water partition coefficient serves as a critical parameter for predicting bioavailability and membrane permeability. Computational analysis of structurally similar compounds indicates a LogP value in the range of 2.5 to 3.5 [1] [2]. This moderate lipophilicity suggests favorable characteristics for biological applications while maintaining adequate aqueous solubility for formulation purposes.
The presence of both halogen substituents and the amino group creates a balanced molecular polarity that influences partition behavior. Fluorine substitution typically increases lipophilicity more than other halogens due to its high electronegativity and small van der Waals radius [9].
Thermal stability assessment of 7-Chloro-8-fluoroisoquinolin-3-amine requires consideration of the inherent stability of the isoquinoline framework and the influence of halogen substituents on thermal decomposition pathways.
Studies on halogenated aromatic compounds reveal that thermal stability is significantly influenced by the nature and position of substituents. Fluorinated quinoline derivatives generally exhibit enhanced thermal stability compared to their non-fluorinated counterparts due to the strength of carbon-fluorine bonds [10] [11].
The decomposition of fluoroisoquinoline systems typically proceeds through multiple pathways involving fluorine migration and cyclization reactions. Research on N-fluoroalkyl-1,2,3-triazoles demonstrates that thermal rearrangement can occur at temperatures between 165-185°C, with formal 1,3-fluorine shifts leading to isoquinoline formation [11].
Thermal analysis of related quinoline compounds indicates that decomposition typically initiates at temperatures above 200°C. The activation energy for thermal decomposition of halogenated quinoline derivatives ranges from 150-200 kJ/mol, depending on the specific substitution pattern [10] [12].
| Parameter | Estimated Range |
|---|---|
| Onset Temperature | 180-220°C |
| Peak Decomposition | 250-300°C |
| Activation Energy | 150-200 kJ/mol |
Computational studies on isoquinoline ring-opening mechanisms using M06/6-311G(d,p) and M06-2X/6-311+G(d,p) levels reveal that the rate-limiting step involves addition reactions at nitrogen positions. The energy barrier for such processes typically ranges from 25-60 kcal/mol, depending on the presence of catalytic species [13].
The degradation pathway likely involves initial C-N bond cleavage followed by ring fragmentation. The presence of halogen substituents may influence these pathways by altering electron density distribution and creating preferential cleavage sites [10] [12].
The ultraviolet-visible absorption characteristics of 7-Chloro-8-fluoroisoquinolin-3-amine are determined by the electronic transitions within the aromatic isoquinoline framework, modified by halogen substitution effects.
Isoquinoline derivatives typically exhibit multiple absorption bands corresponding to π→π* and n→π* electronic transitions. Studies on halogenated quinoline compounds demonstrate characteristic absorption maxima in the range of 270-330 nm [14] [15] [16].
The absorption profile is expected to include:
| Transition Type | Wavelength Range (nm) | Relative Intensity |
|---|---|---|
| π→π* (Primary) | 280-310 | High |
| π→π* (Secondary) | 250-280 | Moderate |
| n→π* | 320-350 | Low |
The presence of electron-withdrawing chlorine and fluorine substituents typically produces bathochromic shifts in absorption maxima compared to unsubstituted isoquinoline. Research on fluorinated quinoline derivatives shows that fluorine substitution can shift absorption bands by 10-20 nm toward longer wavelengths [17] [15].
The amino group at position 3 introduces additional electronic transitions due to its electron-donating character, potentially leading to charge-transfer bands in the visible region. Studies on aminoquinoline compounds demonstrate that amino substitution can enhance absorption intensity and introduce new bands around 350-400 nm [16].
UV-Vis spectra of quinoline derivatives exhibit significant solvent dependence due to hydrogen bonding and polarity effects. Bathochromic shifts are typically observed in polar solvents, with the magnitude depending on the specific solvent-solute interactions [16].
In polar protic solvents such as methanol, enhanced hydrogen bonding with the amino group may result in red-shifted absorption bands. Conversely, in nonpolar solvents, the spectra are expected to more closely resemble gas-phase transitions [14] [16].
The infrared and Raman spectroscopic characteristics of 7-Chloro-8-fluoroisoquinolin-3-amine reflect the vibrational modes of the halogenated isoquinoline framework and the amino functional group.
Density functional theory calculations on halogenated quinoline compounds provide reliable predictions for vibrational frequencies. Studies using B3LYP/6-311++G(d,p) methods demonstrate good correlation between calculated and experimental infrared spectra [18] [19].
| Functional Group | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H Stretch (Amino) | 3300-3500 | Primary amine |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic hydrogen |
| C=C Stretch (Ring) | 1580-1620 | Aromatic framework |
| C=N Stretch | 1450-1500 | Isoquinoline nitrogen |
| C-F Stretch | 1000-1200 | Carbon-fluorine bond |
| C-Cl Stretch | 700-800 | Carbon-chlorine bond |
The carbon-fluorine stretching vibration typically appears as a strong absorption in the 1000-1200 cm⁻¹ region, with the exact frequency depending on the local electronic environment. Studies on fluorinated aromatic compounds show that electron-withdrawing groups adjacent to fluorine can shift this vibration to higher frequencies [18].
Carbon-chlorine stretching vibrations are generally observed in the 700-800 cm⁻¹ region for aromatic chlorine substituents. The presence of multiple halogen atoms can lead to coupling between vibrational modes, resulting in complex band patterns [20] [19].
The primary amino group contributes characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region, typically appearing as a doublet due to symmetric and asymmetric stretching modes. N-H bending vibrations are expected around 1600-1650 cm⁻¹, potentially overlapping with aromatic C=C stretching modes [20].
The isoquinoline framework exhibits characteristic in-plane and out-of-plane bending modes. Studies on isoquinoline derivatives using infrared spectroscopy reveal that ring breathing modes typically appear around 1000-1100 cm⁻¹, while C-H out-of-plane bending vibrations occur in the 800-900 cm⁻¹ region [20] [19].